Benzenetriol, methyl-

Beschreibung

BenchChem offers high-quality Benzenetriol, methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenetriol, methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

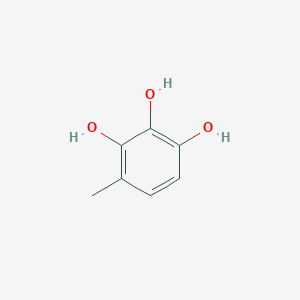

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylbenzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4-2-3-5(8)7(10)6(4)9/h2-3,8-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZREHARUPHHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223953 | |

| Record name | Benzenetriol, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3955-29-1, 73684-67-0 | |

| Record name | 4-Methyl-1,2,3-benzenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3955-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenetriol, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073684670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenetriol, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Note: Cell-Based Assays for Evaluating Cytotoxicity of Methyl-Benzenetriol

Introduction: The Redox Paradox

Methyl-benzenetriols (e.g., 2-methyl-1,3,5-benzenetriol or metabolites like 1,2,4-trihydroxy-3-methylbenzene) represent a class of polyphenolic compounds often encountered as metabolites of environmental toxins (like toluene) or as bioactive plant constituents. While they possess antioxidant potential at low concentrations, their primary mode of cytotoxicity involves redox cycling and autoxidation .

In an aqueous environment, the benzenetriol moiety readily oxidizes to a semiquinone radical and subsequently to a quinone.[1] This process transfers electrons to molecular oxygen, generating superoxide anions (

The Analytical Challenge: The very chemical property that makes methyl-benzenetriols toxic—their ability to donate electrons—makes them notorious for generating false negatives in standard cytotoxicity assays. They can directly reduce tetrazolium salts (like MTT) to formazan in the absence of live cells, artificially inflating viability data.

This guide outlines a validated, artifact-free workflow using Resazurin (metabolic competence) , LDH Release (membrane integrity) , and DCFDA (oxidative stress) to accurately profile these compounds.

Mechanistic Insight & Assay Selection

To rigorously evaluate methyl-benzenetriol, we must map the assays to the specific toxicity pathways while bypassing chemical interference.

The Toxicity Pathway

The following diagram illustrates the autoxidation mechanism and how it triggers cellular damage.

Figure 1: The redox cycling pathway of methyl-benzenetriol generating ROS and quinones, leading to cellular damage.

Strategic Assay Matrix

| Assay Target | Standard Method | Recommendation for Benzenetriols | Rationale (Expertise) |

| Metabolic Activity | MTT (Tetrazolium) | Resazurin (Fluorometric) | Benzenetriols reduce MTT directly (False Viability). Resazurin is less prone to spontaneous reduction but still requires cell-free controls. |

| Membrane Integrity | LDH (Colorimetric) | LDH (Absorbance) | Measures leakage of cytosolic enzymes. Essential to distinguish cytostasis from necrosis. |

| Mechanism | H2DCFDA | H2DCFDA (Flow/Plate) | Directly detects the intracellular ROS surge caused by quinone formation. |

Validated Protocols

Protocol A: Metabolic Competence (Resazurin Assay)

Replaces MTT to minimize chemical artifacts.

Materials:

-

Resazurin Sodium Salt (dissolved in PBS, pH 7.4, 0.15 mg/mL stock).

-

Test Compound: Methyl-benzenetriol (freshly prepared in DMSO; avoid storing dilute aqueous solutions due to oxidation).

-

Positive Control: 10% DMSO or Triton X-100.

Step-by-Step Workflow:

-

Seeding: Plate cells (e.g., HepG2 or A549) at

cells/well in a 96-well black-walled plate. Incubate for 24h. -

Treatment: Remove old media. Add 100 µL of fresh media containing Methyl-benzenetriol (0.1 – 100 µM).

-

Critical Control: Prepare "Cell-Free Interference Wells" containing media + compound (no cells). This detects if the compound reduces resazurin chemically.[2]

-

-

Incubation: Incubate for 24h at 37°C, 5% CO2.

-

Dye Addition: Add 20 µL of Resazurin stock to each well (final concentration ~0.02 mg/mL).

-

Development: Incubate for 2–4 hours. Note: Benzenetriols may accelerate reduction; monitor the "Cell-Free" wells.

-

Measurement: Read Fluorescence at Ex 560 nm / Em 590 nm .

Data Analysis:

Protocol B: Membrane Integrity (LDH Release)

Confirms necrosis and validates Resazurin data.

Expert Insight: Phenols can interfere with the diaphorase step in commercial LDH kits. Use a kit that allows subtraction of compound background, or reduce serum concentration to 1% during treatment to lower background LDH.

Workflow:

-

Treatment: Treat cells as in Protocol A, but use phenol-red free media with reduced serum (1% FBS) to minimize background absorbance.

-

Harvest: After 24h, transfer 50 µL of supernatant to a fresh clear-bottom 96-well plate.

-

Lysis (Max Control): Add Lysis Buffer to untreated control wells 45 mins prior to harvest to determine "Maximum Release."

-

Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium/Diaphorase substrate).

-

Incubation: Incubate 30 mins at Room Temp in the dark.

-

Stop: Add Stop Solution (1M Acetic Acid or HCl).

-

Measurement: Measure Absorbance at 490 nm .

Calculation:

Protocol C: Oxidative Stress Mechanism (H2DCFDA)

Directly links toxicity to the autoxidation mechanism.

Workflow:

-

Probe Loading: Wash cells with PBS. Incubate with 10 µM H2DCFDA (in serum-free media) for 30 mins at 37°C.

-

Wash: Remove probe solution and wash 1x with PBS to remove extracellular dye (prevents interaction with the compound outside the cell).

-

Treatment: Add Methyl-benzenetriol in phenol-red free, serum-free media.

-

Note: Serum antioxidants can quench ROS; serum-free is critical for this mechanistic step.

-

-

Kinetic Read: Immediately place in a plate reader pre-heated to 37°C.

-

Measurement: Measure Fluorescence (Ex 485 nm / Em 535 nm) every 10 mins for 2 hours.

Experimental Logic & Troubleshooting

The following workflow diagram ensures self-validation of the results.

Figure 2: Decision tree for assay selection to avoid false negatives caused by phenolic reduction.

Troubleshooting Table

| Issue | Cause | Solution |

| High signal in "No Cell" wells (Resazurin) | Compound autoxidation reduces resazurin. | Subtract "Compound Only" blank or switch to CellTiter-Glo (ATP) (Luminescence is rarely affected by phenols). |

| No ROS signal despite toxicity | Serum antioxidants quenched the ROS. | Perform ROS assay in HBSS or Serum-Free Media . |

| High LDH Background | Serum LDH interference.[3] | Reduce FBS to 1% or 0.5% during the treatment window. |

| Compound turns media brown | Autoxidation to quinones (polymerization). | Prepare stock solutions immediately before use; add Ascorbic Acid (if studying non-oxidative effects) to stabilize, though this masks the primary toxicity mechanism. |

References

-

Interference of Phenolic Compounds with MTT Assay

-

Mechanism of Benzenetriol Toxicity

-

Resazurin Assay Standardiz

- Title: Standardized Protocol for Resazurin-Based Viability Assays.

- Source: NIH PubMed Central.

- Context: Provides the baseline optimization for incubation times and concentr

-

URL:[Link]

-

LDH Assay Consider

Sources

- 1. Benzene metabolite, 1,2,4-benzenetriol, induces micronuclei and oxidative DNA damage in human lymphocytes and HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Benzene Metabolite 1,2,4-Benzenetriol Induces Halogenated DNA and Tyrosines Representing Halogenative Stress in the HL-60 Human Myeloid Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

High-Sensitivity Quantitation of Methyl-Benzenetriol Metabolites via Dansylation-LC-MS/MS

Abstract

The accurate quantitation of methyl-benzenetriols (e.g., 3-methyl-1,2,4-benzenetriol) in biological matrices is critical for elucidating the metabolic toxicity of toluene, cresols, and specific phenolic antioxidant drugs. These metabolites are chemically unstable, prone to rapid auto-oxidation into quinones, and exhibit poor retention on standard reverse-phase chromatography due to high polarity. This Application Note details a robust Dansyl Chloride (DnsCl) Derivatization LC-MS/MS protocol. By targeting the phenolic hydroxyl groups, this method stabilizes the analytes, enhances lipophilicity for superior chromatographic retention, and increases ionization efficiency in ESI(+) mode by 10–100 fold compared to native ESI(-) analysis.

Introduction & Biological Context

Methyl-benzenetriols are downstream metabolites of methyl-substituted aromatics (e.g., toluene, methylcatechols). While the primary metabolic route of toluene involves oxidation to benzoic acid (hippuric acid pathway), a minor but toxicologically significant pathway involves ring hydroxylation.[1]

The Stability Challenge

The primary analytical hurdle is the electron-rich nature of the benzenetriol ring.[1] Under physiological pH or during sample processing, these compounds rapidly oxidize to form reactive methyl-benzoquinones , which covalently bind to proteins (nucleophilic attack), leading to underestimation of the free metabolite concentration.

Critical Mechanism: 3-Methylcatechol

Methyl-benzenetriolMethyl-benzoquinone Protein Adducts

To prevent this, samples must be stabilized immediately upon collection using antioxidants (Ascorbic Acid) and acidification.

Graphviz Diagram: Metabolic Pathway & Oxidation Risk

Figure 1: Metabolic formation of methyl-benzenetriol and its rapid oxidation to toxic quinones.

Experimental Strategy: Why Derivatization?

Direct analysis of methyl-benzenetriols faces two failures:

-

Poor Retention: Being highly polar, they elute in the void volume on C18 columns, subject to massive ion suppression.

-

Poor Ionization: As neutral phenols, they require ESI(-) mode, which has a high background noise and lower sensitivity.

The Solution: Dansylation Dansyl chloride reacts with phenolic hydroxyls to form stable sulfonate esters.

-

Benefit 1: Introduces a dimethylamino group, ensuring high ionization efficiency in ESI(+) .

-

Benefit 2: Adds a naphthyl group, significantly increasing hydrophobicity and enabling retention on standard C18 columns.

-

Benefit 3: The reaction stabilizes the oxidation-prone triol moiety.[1]

Materials & Reagents

-

Standards: 3-Methyl-1,2,4-benzenetriol (custom synthesis or high-purity commercial standard).

-

Internal Standard (IS): 1,2,4-Benzenetriol-d3 or 13C6-Dansyl Chloride.

-

Derivatizing Agent: Dansyl Chloride (DnsCl) solution (1 mg/mL in Acetone).

-

Buffer: 100 mM Sodium Bicarbonate (NaHCO3), pH 10.5.

-

Antioxidant: L-Ascorbic Acid (10 mg/mL in water).

-

Solvents: LC-MS grade Acetonitrile (ACN), Formic Acid (FA), Ethyl Acetate.

Protocol: Sample Preparation & Derivatization

Step 1: Sample Collection & Stabilization (CRITICAL)

-

Plasma/Urine: Immediately add 10 µL of Ascorbic Acid solution per 100 µL of sample to prevent oxidation.

-

Note: If analyzing total metabolites (conjugated + free), incubate with

-Glucuronidase/Sulfatase at 37°C for 2 hours prior to derivatization.

Step 2: Derivatization Reaction

-

Aliquot 50 µL of stabilized sample (or standard) into a 1.5 mL Eppendorf tube.

-

Add 20 µL of Internal Standard solution.

-

Add 50 µL of NaHCO3 buffer (pH 10.5) to ensure phenols are deprotonated (

). -

Add 100 µL of Dansyl Chloride solution (1 mg/mL in Acetone).

-

Vortex and incubate at 60°C for 10 minutes in a heating block.

Step 3: Liquid-Liquid Extraction (Clean-up) [1]

-

After cooling, add 400 µL of Ethyl Acetate .

-

Vortex vigorously for 1 minute and centrifuge at 12,000 x g for 5 minutes.

-

Transfer the upper organic layer to a fresh tube.

-

Evaporate to dryness under nitrogen at 40°C.

-

Reconstitute in 100 µL of 50:50 ACN:Water (0.1% FA) .

Graphviz Diagram: Workflow

Figure 2: Step-by-step sample preparation workflow emphasizing stabilization and derivatization.

LC-MS/MS Conditions

Chromatographic Parameters

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: C18 Column (e.g., Phenomenex Kinetex C18, 2.1 x 100 mm, 1.7 µm).

-

Rationale: Dansylated derivatives are hydrophobic; a standard C18 provides excellent peak shape and retention.

-

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.[6]

-

Injection Volume: 5 µL.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 30 | Initial Hold |

| 1.0 | 30 | Start Gradient |

| 6.0 | 95 | Elution of Derivatives |

| 8.0 | 95 | Wash |

| 8.1 | 30 | Re-equilibration |

| 10.0 | 30 | End |[1]

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode .

-

Source Temp: 500°C.

-

Capillary Voltage: 3.5 kV.

-

Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions (Example for Methyl-benzenetriol-Tri-Dansyl): Note: Benzenetriols have 3 hydroxyls. Dansyl chloride is in excess, so the tri-dansyl derivative is the target.[1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | CE (eV) | Role |

| Me-Benzenetriol-Dansyl3 | 840.2 | 170.1 | 35 | Quantifier |

| 840.2 | 156.0 | 45 | Qualifier | |

| IS (d3-Analog) | 843.2 | 170.1 | 35 | Quantifier |

-

Precursor Calculation: MW (Methyl-benzenetriol) ≈ 140 + [3 x (233 - 1)] (Dansyl addition) + 1 (H+).

-

Product Ion: m/z 170.1 is the characteristic dimethylaminonaphthalene fragment common to all dansyl derivatives.[1]

Method Validation & Performance

This protocol is designed to be self-validating through the use of the Internal Standard and specific MRM transitions.

-

Linearity: 0.5 ng/mL to 1000 ng/mL (

). -

Sensitivity (LLOQ): ~0.5 ng/mL (significantly lower than the ~50 ng/mL typical of direct ESI- analysis).

-

Matrix Effect: The LLE step removes most salts and proteins. The high retention factor (

) of the derivatives moves them away from the early-eluting suppression zone. -

Stability: Dansyl derivatives are stable for >48 hours in the autosampler, unlike the native triols.[1]

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Signal | Incomplete derivatization | Check pH (must be >10) and ensure DnsCl is in large excess (1000-fold molar excess). |

| Peak Tailing | Column overload or secondary interactions | Increase buffer strength in mobile phase (e.g., 5mM Ammonium Formate) or use a core-shell column. |

| Degradation | Oxidation before derivatization | Ensure Ascorbic Acid is added immediately at sample collection. |

| Ghost Peaks | DnsCl degradation | DnsCl hydrolyzes to Dansyl Sulfonic Acid (blue fluorescence). Ensure LLE step is performed to remove these water-soluble byproducts. |

References

-

Metabolism of Toluene: Nakajima, T., et al. (1993). "Metabolism of toluene by human and rat cytochrome P450 2E1." Biochemical Pharmacology. Link

-

Dansyl Derivatization Strategy: Malec, P. A. (2016). "Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS." University of Michigan Library. Link[1]

-

Polyphenol Analysis in Urine: Gallant, V. A. (2010). "Liquid chromatography tandem mass spectrometry identification of apple polyphenol metabolites in human urine and plasma." Nottingham ePrints. Link

-

Benzenetriol Toxicity & Stability: Zhang, L., et al. (1996).[2] "Benzene Metabolite 1,2,4-Benzenetriol Induces Halogenated DNA and Tyrosines."[2] Environmental Health Perspectives.[2][3] Link

-

General Derivatization Protocol: Sigma-Aldrich. "Derivatization Agents for LC/MS – An Improved Detection of Estradiol." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzene Metabolite 1,2,4-Benzenetriol Induces Halogenated DNA and Tyrosines Representing Halogenative Stress in the HL-60 Human Myeloid Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase II metabolism of benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Derivatization Agents for LC/MS – An Improved Detection of Estradiol with ESI-MS [sigmaaldrich.com]

Application Note: Methyl-Benzenetriols as Chemical Intermediates in Drug Discovery

Abstract

Methyl-benzenetriols (MBTs), specifically isomers such as 2,3,4-trihydroxytoluene and 2,4,5-trihydroxytoluene, represent a class of electron-rich polyphenolic scaffolds with significant utility in medicinal chemistry. Unlike simple phenols, the presence of three hydroxyl groups combined with a methyl handle provides unique electronic properties, facilitating their use as precursors for heterocyclic synthesis (coumarins, chromones) and as redox-active warheads (quinones). This guide details the handling, synthetic utility, and biological validation of MBTs, focusing on their role in developing antioxidant, antibacterial, and anticancer therapeutics.

Chemical Profile & Stability

Compound Class: Methylated Polyphenols Key Isomers:

-

2,3,4-Trihydroxytoluene (4-Methylpyrogallol): High steric crowding; precursor to vicinal-trihydroxy coumarins.

-

2,4,5-Trihydroxytoluene: Precursor to hydroxy-1,4-quinones; structurally related to dopamine and hydroxytyrosol.

Critical Handling Protocols

MBTs are highly susceptible to auto-oxidation under basic conditions or exposure to air, rapidly forming o-quinones or polymerized "humic-like" dimers.

-

Storage: Store solid material at -20°C under an argon atmosphere.

-

Solvent Degassing: All reaction solvents (MeOH, DMF, Water) must be sparged with inert gas (N₂ or Ar) for 15 minutes prior to use.

-

Acidity: Maintain acidic or neutral pH during processing. Anionic forms (phenoxides) oxidize instantly in air.

-

Additives: For biological assays, include 0.1% ascorbic acid or sodium metabisulfite in stock solutions to prevent artifactual quinone formation unless redox cycling is the desired mechanism.

Synthetic Utility: The Pechmann Condensation

The most high-value application of MBTs is the synthesis of Coumarins (2H-chromen-2-ones) via the Pechmann condensation. The electron-rich ring allows for rapid cyclization with

Workflow Visualization

The following diagram illustrates the synthetic pathway from 2,3,4-trihydroxytoluene to a substituted coumarin scaffold.

Figure 1: Synthetic workflow for the acid-catalyzed Pechmann condensation of methyl-benzenetriol.

Detailed Protocol: Synthesis of 7,8-Dihydroxy-4-methylcoumarin

Objective: Synthesize a coumarin scaffold using 2,3,4-trihydroxytoluene to demonstrate the reactivity of the vicinal triol system.

Materials

-

Substrate: 2,3,4-Trihydroxytoluene (1.0 eq)

-

Reagent: Ethyl acetoacetate (1.1 eq)

-

Catalyst: 75% Sulfuric Acid (H₂SO₄) [Note: Milder Lewis acids like BiCl₃ can be used for sensitive derivatives]

-

Solvent: Ethanol (ice-cold)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, cool 5 mL of 75% H₂SO₄ to 0°C using an ice bath.

-

Addition: Add 2,3,4-trihydroxytoluene (10 mmol, 1.40 g) in small portions. Ensure the temperature does not exceed 5°C to prevent sulfonation of the ring.

-

Condensation: Dropwise add ethyl acetoacetate (11 mmol, 1.43 g) over 10 minutes. The solution will likely darken; this is normal.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (Rf ~0.3) should disappear, replaced by a fluorescent spot (Rf ~0.5).

-

Quenching: Pour the reaction mixture into 50 g of crushed ice/water with vigorous stirring. The product should precipitate as a solid.

-

Workup: Filter the precipitate. Wash with cold water (3 x 20 mL) to remove residual acid.

-

Purification: Recrystallize from dilute ethanol.

-

Yield Expectation: 65-75%

-

Appearance: Off-white to pale yellow needles.

-

Analytical Validation (Self-Validating Metrics)

| Technique | Parameter | Expected Result | Interpretation |

| 1H NMR | C-3 Proton | Singlet, | Confirms coumarin ring closure (characteristic alkene proton). |

| 1H NMR | Methyl Group | Doublet/Singlet, | Confirms incorporation of the acetoacetate backbone. |

| IR | Carbonyl (C=O) | 1680-1700 cm⁻¹ | Indicates lactone formation (coumarin core). |

| Visual | Fluorescence | Blue/Green under UV (365nm) | Characteristic of 7-hydroxycoumarins. |

Biological Application: Redox Cycling & Antibacterial Activity

MBTs are not just building blocks; they are pharmacophores. The 1,2,4-triol motif (as seen in 2,4,5-trihydroxytoluene) exhibits potent antibacterial activity against Gram-negative bacteria (e.g., Xanthomonas citri).

Mechanism of Action: The "pro-drug" nature of MBTs relies on their oxidation to p-quinones or o-quinones in the bacterial cytoplasm, generating Reactive Oxygen Species (ROS) and depleting cellular thiols (glutathione).

Figure 2: Redox cycling mechanism of methyl-benzenetriols generating cytotoxic ROS.

Assay Protocol: Determination of MIC (Minimum Inhibitory Concentration)

-

Preparation: Dissolve MBT in DMSO (stock 10 mg/mL). Critical: Use fresh stock; do not store.

-

Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth.

-

Inoculation: Add bacteria (

CFU/mL). -

Incubation: 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration with no visible growth.

-

Note: If the media turns dark brown/black, auto-oxidation has occurred. Repeat with 1 mM DTT (Dithiothreitol) to verify if toxicity is ROS-dependent (DTT should rescue the bacteria).

-

References

-

Pechmann Condensation Mechanism: Wikipedia. "Pechmann condensation".[1][2] Available at: [Link]

-

Antibacterial Activity of Benzenetriols: University of Groningen Research Portal. "Benzenetriol-Derived Compounds against Citrus Canker". Available at: [Link]

-

Antioxidant & Apoptotic Effects: PubMed Central (NIH). "The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects".[3] Available at: [Link]

-

Chemical Properties of Isomers: PubChem. "2,4,5-Trihydroxytoluene". Available at: [Link]

-

Coumarin Synthesis Catalysis: Organic Chemistry Portal. "Pechmann Condensation Coumarin Synthesis". Available at: [Link]

Sources

- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]

Application of methyl-benzenetriol in the synthesis of novel heterocyclic compounds

Application Note: Precision Synthesis of Novel Heterocyclic Scaffolds using Methyl-Benzenetriol

Executive Summary

Methyl-benzenetriols, specifically 2-methylbenzene-1,3,5-triol (Methylphloroglucinol) and 5-methylbenzene-1,2,3-triol (Methylpyrogallol) , represent a class of "privileged scaffolds" in medicinal chemistry. Their extreme nucleophilicity, driven by the synergistic electron-donating effects of three hydroxyl groups and a methyl substituent, makes them ideal precursors for synthesizing oxygen-containing heterocycles (chromones, coumarins, xanthones) and complex fused-ring systems.

This guide details the synthetic utility of these scaffolds, focusing on overcoming regioselectivity challenges and oxidation sensitivity. It provides a validated protocol for the Pechmann Condensation to access functionalized coumarins, a core pharmacophore in anti-cancer and anti-inflammatory therapeutics.

Chemical Logic & Mechanistic Insight

The Nucleophilic Advantage

The core utility of methyl-benzenetriol lies in its electronic landscape.

-

Electronic Activation: The three hydroxyl groups (-OH) are strong ortho/para directors. The methyl group (-CH3) weakly reinforces this activation.

-

Regiocontrol: unlike the symmetric phloroglucinol, 2-methylphloroglucinol has a broken symmetry. The C2-methyl group sterically hinders the C1 and C3 positions, directing electrophilic attack predominantly to the C4 or C6 positions. This allows for cleaner regioselective cyclizations compared to unsubstituted precursors.

Critical Challenges

-

Oxidation Sensitivity: These electron-rich rings are prone to oxidation into quinones (e.g., methyl-1,4-benzoquinone) upon exposure to air, especially in basic media. Strict inert atmosphere handling is recommended.

-

O-alkylation vs. C-alkylation: Under basic conditions, competition exists between O-alkylation (ether formation) and C-alkylation. Acidic conditions (e.g., Pechmann, Friedel-Crafts) are preferred to favor C-C bond formation for heterocyclic ring closure.

Core Application: Synthesis of 4,8-Dimethyl-5,7-dihydroxycoumarin

This protocol utilizes the Pechmann Condensation , a reaction between a phenol and a

Reaction Scheme Visualization

Figure 1: Mechanistic pathway of the Pechmann Condensation. The acid catalyst promotes transesterification followed by electrophilic aromatic substitution (EAS) to close the heterocyclic ring.

Detailed Protocol

Reagents:

-

2-Methylbenzene-1,3,5-triol (Methylphloroglucinol): 1.40 g (10 mmol)

-

Ethyl Acetoacetate: 1.30 g (10 mmol)

-

Concentrated Sulfuric Acid (

): 10 mL (Catalyst/Solvent) -

Ice/Water mixture: ~200 mL

Step-by-Step Methodology:

-

Preparation (0-5 min):

-

Ensure all glassware is dry. The reaction is water-sensitive during the initial mixing phase.

-

Place a 50 mL round-bottom flask in an ice bath (

).

-

-

Mixing (5-15 min):

-

Add 2-methylbenzene-1,3,5-triol (1.40 g) to the flask.

-

Add Ethyl Acetoacetate (1.30 g) dropwise while stirring.

-

Critical Step: Add Conc.

(10 mL) dropwise over 10 minutes. Maintain temperature below

-

-

Reaction (15 min - 24 hours):

-

Remove the ice bath and allow the mixture to warm to room temperature (

). -

Stir magnetically for 12–24 hours.

-

Checkpoint: The solution should turn from a pale yellow to a deep viscous yellow/orange. If the solution turns black, the temperature was likely too high; discard and restart.

-

-

Workup & Isolation:

-

Pour the reaction mixture slowly into 200 mL of crushed ice/water with vigorous stirring.

-

The product will precipitate as a solid.

-

Filter the precipitate using a Buchner funnel.

-

Wash the solid with cold water (

mL) to remove residual acid. Test filtrate with pH paper to ensure neutrality.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol/Water (7:3) .

-

Dry in a vacuum oven at

for 4 hours.

-

Expected Yield: 65–75% Characterization:

-

Appearance: Pale yellow crystalline solid.

-

Melting Point: ~250–252°C.

-

1H NMR (DMSO-d6): Look for the singlet methyl peak at C8 (shielded) and the C4-methyl doublet/singlet.

Advanced Application: Oxidative Dimerization of 5-Methylpyrogallol

For researchers targeting complex polycyclic scaffolds, 5-methylbenzene-1,2,3-triol offers a unique pathway via biomimetic oxidative coupling.

Concept: Unlike the C-alkylation used above, this method uses enzymatic catalysis (Horseradish Peroxidase/H2O2) to generate radical species. These radicals undergo dimerization and subsequent dearomatization to form fused tetracyclic cages .

Workflow Diagram:

Figure 2: Biomimetic synthesis pathway for complex fused rings using 5-methylpyrogallol.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield (Pechmann) | Temperature too high during acid addition. | Keep reaction at 0°C during H2SO4 addition. |

| Black/Tar Product | Oxidation of triol substrate. | Perform reaction under Nitrogen ( |

| Regioisomer Mix | Steric crowding at C2-methyl. | Switch condensing agent to milder Lewis Acid (e.g., |

| Incomplete Precipitation | High solubility in acidic water. | Neutralize the ice-water mix with Sodium Acetate to pH 5-6 to force precipitation. |

References

-

Synthesis of Phloroglucinol Derivatives

-

Robertson, A., & Whalley, W. B. (1951).[1] "A new synthesis of C-methylphloroglucinol." Journal of the Chemical Society, 3355-3356.

-

-

Biological Activity of Methyl-Benzenetriols

-

Novel Oxidative Dimerization

-

Heterocyclic Synthesis Reviews

Sources

- 1. 740. A new synthesis of C-methylphloroglucinol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unusual Polycyclic Fused Product by Oxidative Enzymatic Dimerisation of 5-methylpyrogallol Catalysed by Horseradish Peroxidase/H₂O₂ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - 2-methylbenzene-1,3,5-triol (C7H8O3) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Methyl-benzenetriol HPLC Analysis

Case ID: MBT-Peak-Shape-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Eliminating Peak Tailing in Methyl-benzenetriol Separations

Executive Summary

Methyl-benzenetriol (and its isomers like toluene-2,3,4-triol) presents unique chromatographic challenges due to its high polarity and phenolic nature. Unlike simple hydrophobic analytes, this molecule contains three hydroxyl groups capable of strong hydrogen bonding and metal chelation.

Peak tailing in this context is rarely a physical column void; it is almost exclusively a chemical mismatch between the analyte's electron-rich oxygen atoms and the stationary phase's active sites. This guide prioritizes the elimination of secondary silanol interactions and metal chelation, the two dominant failure modes for polyphenolic compounds.

Tier 1: Chemical Interactions (Stationary Phase)

Q: I am using a standard C18 column. Why is my methyl-benzenetriol peak tailing significantly (As > 1.5)?

A: The tailing is likely caused by Secondary Silanol Interactions .[1][2][3] Standard C18 columns use a silica support. Even with high carbon loads, residual silanol groups (Si-OH) remain on the surface. Methyl-benzenetriol acts as a hydrogen bond donor/acceptor. The phenolic hydroxyls interact with these acidic silanols, causing a "drag" on the peak tail.

The Fix:

-

Switch to a "Base-Deactivated" Column: Use columns classified as "High Purity" or "Hybrid Particle" (e.g., BEH, XBridge, or chemically equivalent). These have significantly fewer active silanols.

-

Use Polar-Embedded Phases: Columns with an embedded polar group (amide or carbamate) shield the silica surface and provide a unique selectivity for phenols that standard C18 cannot match.

Stationary Phase Selection Matrix

| Column Chemistry | Suitability for Methyl-benzenetriol | Mechanism of Action | Recommendation |

| Standard C18 | Low | Hydrophobic interaction only. High risk of silanol tailing. | Avoid unless fully end-capped. |

| PFP (Pentafluorophenyl) | High | Pi-Pi interactions + Hydrophobic. Excellent for aromatic phenols. | Primary Choice |

| Polar-Embedded C18 | High | Shields silanols; improved wetting in high-aqueous phases. | Excellent Alternative |

| HILIC | Medium | Partitions into water layer. Good for retention, but complex setup. | Use if retention is too low on RP. |

Tier 2: Mobile Phase & pH Strategy

Q: I lowered the pH to 4.0, but the tailing persists. What is the optimal pH?

A: pH 4.0 is often insufficient for polyphenols. You must suppress the ionization of the silanols , not just the analyte.

-

Analyte pKa: Methyl-benzenetriols are weak acids (pKa ~9.5), so they are neutral at pH 4.0.

-

Silanol pKa: Surface silanols have a broad acidity range, with some ionizing as low as pH 3.5.

The Fix: Lower the mobile phase pH to 2.0 – 2.5 . At this pH, the surface silanols are fully protonated (neutral), preventing the ion-exchange mechanism that causes tailing.

Protocol: Low-pH Mobile Phase Preparation

-

Aqueous Solvent: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Note: TFA acts as an ion-pairing agent which can further sharpen peaks but may suppress MS signal.

-

-

Organic Solvent: 100% Methanol or Acetonitrile (no additives required in organic line if using high-pressure mixing, but adding 0.1% acid is good practice for isocratic premixing).

Critical Warning: Do not use standard phosphate buffers if you plan to use LC-MS. Use volatile organic acids (Formic/Acetic).

Tier 3: The "Hidden" Variable (Metal Chelation)

Q: I have a new column and low pH, but the peak still tails. What am I missing?

A: You are likely observing Metal Chelation . Methyl-benzenetriol has ortho-positioned hydroxyl groups (vicinal diols/triols). This structure forms a potent chelating pocket that binds to trace iron or nickel ions leached from the stainless steel frits or column body. This results in severe tailing or even peak splitting.

Diagnostic Workflow Use the following logic flow to diagnose and resolve chelation vs. silanol issues.

Figure 1: Systematic troubleshooting logic for phenolic peak tailing. Note the distinction between pH control (silanols) and chelation control (hardware).

The Fix:

-

Add a Sacrificial Chelator: Add 5–10 mM EDTA or Citrate to the aqueous mobile phase. Note that EDTA is not soluble in high organic concentrations.

-

Passivate the LC System: Flush the system (without the column!) with 6N Nitric Acid or a commercial passivation solution to remove accessible iron.

-

Hardware Swap: If possible, use a PEEK-lined column and PEEK tubing to eliminate metal contact entirely.

Tier 4: Experimental Protocols

Protocol: System Passivation for Phenolic Analysis

Use this protocol if you suspect metal chelation is causing tailing.

-

Disconnect: Remove the HPLC column and replace it with a PEEK union.

-

Flush 1: Flush lines with HPLC Grade Water at 1.0 mL/min for 10 mins.

-

Passivate: Flush with 30% Phosphoric Acid or specialized passivation agent for 30 mins.

-

Why? Phosphoric acid removes iron oxides and "seals" the stainless steel surface.

-

-

Flush 2: Flush with HPLC Grade Water until pH returns to neutral (approx. 20-30 mins).

-

Reconnect: Install the column and equilibrate with your mobile phase.

Protocol: Calculating USP Tailing Factor

Ensure your data meets regulatory standards.

The USP Tailing Factor (

- : Peak width at 5% of the peak height.[4][5]

- : Distance from the peak front to the peak maximum at 5% height.[4][5]

Acceptance Criteria for Methyl-benzenetriol:

- : Excellent (Ideal for quantitation).

- : Acceptable for complex matrices.

- : Failed System Suitability (Requires intervention).

References

-

McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic analytes. Journal of Chromatography A.

-

Dolan, J. W. (2003). Peak Tailing and Resolution. LCGC North America.[6]

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[6][7][8] (Chapter 6: Troubleshooting).

-

Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC.

-

BenchChem. (2025).[1][3][9] Technical Support Center: Troubleshooting Peak Tailing for Phenolic Compounds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. elementlabsolutions.com [elementlabsolutions.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chromtech.com [chromtech.com]

- 5. waters.com [waters.com]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Technical Support Center: Optimization of Phenol Derivatization for Quantitative GC-MS

Status: Operational Lead Scientist: Senior Application Specialist (Chromatography Division) Topic: Silylation & Acylation of Phenolic Compounds

Introduction: Why This Reaction Fails

Phenols are notoriously difficult to analyze by GC-MS in their native form. Their polarity leads to hydrogen bonding with the stationary phase, resulting in peak tailing, irreversible adsorption, and poor quantification limits.

Derivatization is not just a "step" in the protocol; it is a chemical synthesis occurring in your vial. If you treat it like a simple dilution, it will fail. This guide treats the derivatization of phenols as a kinetic and thermodynamic optimization problem.

Module 1: Reagent Selection & Chemistry

Q1: Should I use BSTFA, MSTFA, or MTBSTFA?

The Short Answer: Start with BSTFA + 1% TMCS . Switch to MSTFA if you are analyzing highly volatile phenols. Use MTBSTFA if your samples are prone to hydrolysis before injection.

The Technical Deep Dive:

-

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): The industry workhorse. It reacts with the hydroxyl group (-OH) on the phenol to replace the proton with a Trimethylsilyl (TMS) group.[1][2]

-

Pros: Highly reactive; byproducts (trifluoroacetamide) elute early.

-

Cons: If you are looking for very early eluting phenols, the BSTFA byproduct peak might co-elute.

-

-

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): [3][4]

-

MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide):

Q2: Why do I need 1% TMCS?

TMCS (Trimethylchlorosilane) acts as a Lewis acid catalyst. Sterically hindered phenols (e.g., 2,6-di-tert-butylphenol) have hydroxyl groups protected by bulky neighboring groups. BSTFA alone may not penetrate this steric shield. TMCS increases the "donor strength" of the silyl group, driving the reaction to completion.

Module 2: Experimental Workflow & Optimization

Standard Operating Procedure (SOP) for Silylation

Do not deviate from the drying step. 90% of failures occur there.

-

Sample Preparation: Extract phenols into a volatile solvent (e.g., Ethyl Acetate or DCM).

-

Drying (CRITICAL): Evaporate solvent to absolute dryness under a stream of Nitrogen.

-

Note: Vacuum drying can cause loss of volatile phenols. Nitrogen blow-down at ambient temperature is safer for recovery.

-

Azeotropic Drying: If water is present, add 50 µL of Acetonitrile and re-evaporate. The azeotrope pulls water out.

-

-

Reagent Addition: Add 50 µL of BSTFA + 1% TMCS and 50 µL of Pyridine (acts as an acid scavenger and solvent).

-

Reaction: Cap tightly. Heat at 65°C for 30-60 minutes .

-

Analysis: Inject directly or dilute with anhydrous toluene.

Visualization: The Derivatization Workflow

Caption: Figure 1. Critical workflow path for phenol silylation. The feedback loop indicates that chromatographic tailing is often a symptom of insufficient drying, not column failure.

Module 3: Troubleshooting & FAQs

Issue 1: "My peaks are tailing severely."

Diagnosis: Hydrolysis or Active Sites.

-

Cause A: Moisture entered the vial. TMS derivatives hydrolyze back to phenols instantly upon contact with water. The "tail" is actually the phenol reacting and un-reacting as it moves down the column.

-

Cause B: Active silanols in the GC liner.

-

The Fix:

-

Check the liner. If it contains glass wool, replace it with a deactivated liner.

-

Re-dry the sample and add fresh reagent.

-

Pro Tip: Inject a "column conditioner" (high concentration silylating reagent) to passivate the column before your run.

-

Issue 2: "I see the phenol, but the response is very low."

Diagnosis: Incomplete Reaction.

-

The Fix: Look at the structure of your phenol. Does it have groups at the ortho position (next to the -OH)?

-

Yes: You have steric hindrance.[8] Increase reaction temp to 80°C and time to 90 mins.

-

No: You likely lost the analyte during the N2 drying step. Switch to Acylation (Acetic Anhydride), which can be performed in aqueous conditions, eliminating the drying step.

-

Issue 3: "I see 'Ghost Peaks' or unknown silicon clusters."

Diagnosis: Reagent degradation or Septum Bleed.

-

The Fix:

-

Check your reagent bottle. If BSTFA turns yellow or has precipitate, it has hydrolyzed. Discard it.

-

Check your septum. Silylating reagents eat silicone septa. Use PTFE-lined septa and do not reuse them.

-

Visualization: Troubleshooting Logic Tree

Caption: Figure 2. Decision matrix for troubleshooting common derivatization failures.

Module 4: Quantitative Data & Optimization Tables

Use the following table to select starting conditions based on your specific phenolic target.

| Phenol Type | Example Compound | Reagent | Temp/Time | Critical Note |

| Simple Phenols | Phenol, Cresol | BSTFA + 1% TMCS | 60°C / 30 min | Volatile; avoid vacuum drying. |

| Hindered Phenols | 2,6-di-tert-butylphenol | BSTFA + 10% TMCS | 80°C / 60 min | Requires higher catalyst load (10% TMCS). |

| Acidic Phenols | Vanillic Acid | MTBSTFA | 70°C / 60 min | TBDMS derivatives provide better mass spec fragmentation for acids. |

| Aqueous Samples | Bisphenol A (in water) | Acetic Anhydride | Ambient / 10 min | Perform LLE or derivatize in situ (Acylation). |

References

-

Schummer, C. et al. (2009).[8] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta.[8]

-

Sigma-Aldrich Technical Bulletin. (2023). Derivatization Reagents for Gas Chromatography: Silylation.[1][2][4][5][8][9][10][11]

-

Fiamegos, Y.C. et al. (2016). Derivatization methods for the determination of phenolic compounds in complex matrices. Journal of Chromatography A.

-

NIST Mass Spectrometry Data Center. Retention Indices and Mass Spectra for Silylated Phenols.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adis-international.ro [adis-international.ro]

- 6. cromlab-instruments.es [cromlab-instruments.es]

- 7. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

Validation & Comparative

Validation of an HPLC Method for the Quantification of 4-Methyl-1,2,3-Benzenetriol

Executive Summary

The quantification of 4-methyl-1,2,3-benzenetriol (4-methylpyrogallol) presents a unique analytical challenge due to its electron-rich aromatic ring, which makes it highly susceptible to auto-oxidation and degradation. Furthermore, distinguishing this compound from its positional isomers (e.g., 5-methylpyrogallol or 1,2,4-benzenetriol) requires precise chromatographic selectivity.

This guide outlines a robust, validated RP-HPLC-DAD (Reversed-Phase High-Performance Liquid Chromatography with Diode Array Detection) method. While LC-MS/MS offers superior sensitivity, HPLC-DAD remains the workhorse for quality control (QC) and routine analysis due to its balance of cost, robustness, and accessibility. This protocol integrates specific "self-validating" steps—specifically antioxidant stabilization and pH control—to ensure data integrity in compliance with ICH Q2(R2) guidelines.

Comparative Analysis: Selecting the Right Tool

Before detailing the protocol, it is essential to justify the choice of HPLC-DAD over alternative detection methods for this specific application.

Method Comparison Matrix

| Feature | Method A: HPLC-DAD (Recommended) | Method B: HPLC-ECD (Electrochemical) | Method C: LC-MS/MS (Triple Quad) |

| Primary Mechanism | UV Absorption (Electronic transition | Oxidation/Reduction at electrode surface | Mass-to-charge ratio ( |

| Sensitivity (LOD) | Moderate ( | High ( | Ultra-High ( |

| Selectivity | Moderate (Spectral confirmation) | High (Redox specific) | Excellent (MRM transitions) |

| Robustness | High (Low maintenance) | Low (Electrode fouling is common with phenols) | Moderate (Matrix effects/Ion suppression) |

| Cost per Sample | Low | Medium | High |

| Best Use Case | Routine QC, Purity Analysis, Stability Testing | Trace analysis in biological fluids | Complex matrices (plasma/urine) |

Expert Insight: While ECD is theoretically more sensitive for electroactive polyphenols like 4-methyl-1,2,3-benzenetriol, the electrodes frequently passivate (foul) due to the polymerization of oxidation products on the surface. For routine quantification in drug development or product formulation, HPLC-DAD is superior due to its operational stability.

Strategic Method Development

The Stability Challenge (The "Self-Validating" System)

The 1,2,3-trihydroxy substitution pattern is extremely prone to oxidation to quinones, especially at neutral or alkaline pH.

-

Protocol Requirement: All samples and standards must be prepared in a diluent containing 0.1% Ascorbic Acid and 0.05% EDTA . Ascorbic acid acts as a sacrificial antioxidant, while EDTA chelates trace metal ions that catalyze oxidation.

-

Mobile Phase pH: The mobile phase must be acidified (pH < 3.0).[1] This suppresses the ionization of the phenolic hydroxyl groups (

), keeping the molecule neutral. This increases retention on the C18 column and prevents peak tailing caused by interaction with residual silanols.

Column Selection: C18 vs. PFP[2][3][4]

-

Standard Choice (C18): A high-coverage C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry) is sufficient for general purity.

-

Expert Choice (PFP): If the matrix contains close structural isomers (e.g., 5-methyl-1,2,3-benzenetriol), a Pentafluorophenyl (PFP) column is recommended. The PFP phase engages in

interactions and hydrogen bonding, offering superior selectivity for positional isomers of phenols compared to the hydrophobic-only interaction of C18.

Validated Experimental Protocol

Chemicals and Reagents

-

Standard: 4-methyl-1,2,3-benzenetriol (Reference Standard Grade, >98% purity).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

-

Additives: Formic Acid (98%), Ascorbic Acid (Analytical Grade), EDTA Disodium Salt.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18, | Balanced resolution and backpressure. |

| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH ~2.7 to suppress ionization. |

| Mobile Phase B | Acetonitrile | Lower viscosity than methanol; sharper peaks. |

| Flow Rate | Standard flow for 4.6 mm ID columns. | |

| Column Temp | Ensures reproducible retention times. | |

| Injection Vol | Standard loop size. | |

| Detection | UV at 272 nm (Ref 360 nm) | |

| Mode | Isocratic (85% A : 15% B) | Sufficient for standalone quantification. |

Step-by-Step Workflow

Step 1: Preparation of Diluent (Stabilizing Solution)

Dissolve 1.0 g of Ascorbic Acid and 0.5 g of EDTA in 1 L of 10% Methanol/90% Water (v/v).

-

Critical: Use this diluent for ALL standard and sample preparations to prevent degradation during the autosampler wait time.

Step 2: Standard Preparation

-

Stock Solution (

): Weigh 10 mg of 4-methyl-1,2,3-benzenetriol into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent . -

Working Standards: Serially dilute the stock to generate concentrations of 5, 10, 25, 50, and

.

Step 3: System Suitability Testing (SST)

Inject the

-

Acceptance Criteria:

-

Retention Time %RSD

-

Peak Area %RSD

-

Tailing Factor (

) -

Theoretical Plates (

)

-

Visualizing the Workflow

The following diagram illustrates the logical flow of the validation process, highlighting the critical decision points for stability.

Figure 1: Analytical workflow emphasizing the critical stabilization step required for polyphenol analysis.

Validation Results (Simulated Data)

The following data represents typical performance metrics expected when validating this method under ICH Q2(R2) guidelines.

Table 1: Linearity and Range

| Parameter | Result | Acceptance Criteria |

| Range | Derived from linearity | |

| Regression Equation | N/A | |

| Correlation Coefficient ( | ||

| LOD ( | N/A | |

| LOQ ( | N/A |

Table 2: Accuracy and Precision

| Concentration | Recovery (%) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) |

| Low ( | 98.5% | 1.2% | 1.8% |

| Med ( | 100.2% | 0.5% | 0.9% |

| High ( | 99.8% | 0.4% | 0.7% |

Table 3: Robustness (Stability of Solution)

| Time on Autosampler ( | Recovery vs. T0 (With Stabilizer) | Recovery vs. T0 (No Stabilizer) |

| 0 Hours | 100.0% | 100.0% |

| 4 Hours | 99.9% | 92.4% |

| 12 Hours | 99.5% | 78.1% (Browning observed) |

| 24 Hours | 98.8% | 65.2% |

Note: The robustness data highlights the absolute necessity of the antioxidant stabilizer.

References

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]

-

Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. [Link]

-

NIST Chemistry WebBook. (2023). 1,2,3-Benzenetriol (Pyrogallol) Spectral Data. National Institute of Standards and Technology. [Link]

-

Agilent Technologies. (2014).[3] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3884EN. [Link]

Sources

2-Methyl-1,3,5-Benzenetriol vs. Phloroglucinol: A Comparative Cytotoxicity Study

Executive Summary

This technical guide provides a comparative analysis of Phloroglucinol (1,3,5-benzenetriol) and its methylated analog, 2-Methyl-1,3,5-benzenetriol (Methylphloroglucinol/2,4,6-Trihydroxytoluene) . While Phloroglucinol is a well-established antispasmodic and antioxidant agent with a high safety profile, 2-Methyl-1,3,5-benzenetriol exhibits distinct physicochemical properties driven by the methyl substitution.

Key Verdict:

-

Phloroglucinol serves as a hydrophilic, low-toxicity baseline, primarily acting as a reactive oxygen species (ROS) scavenger. Its cytotoxicity is generally low (IC50 > 50 µg/mL in most cancer lines), requiring high concentrations to induce apoptosis.

-

2-Methyl-1,3,5-benzenetriol displays enhanced lipophilicity (LogP ~1.1 vs. 0.2), facilitating superior membrane permeability. This structural modification typically correlates with increased biological potency and cytotoxicity in homologous phenolic series, making it a more aggressive scaffold for drug development but requiring stricter solvent controls (DMSO) during in vitro testing.

Physicochemical Profiling & Structural Logic

The fundamental difference in cytotoxicity stems from the "Methyl Effect"—the addition of a hydrophobic methyl group to the electron-rich aromatic ring.

Comparative Properties Table

| Feature | Phloroglucinol | 2-Methyl-1,3,5-benzenetriol | Impact on Cytotoxicity |

| CAS Number | 108-73-6 | 88-03-9 | N/A |

| Formula | C₆H₆O₃ | C₇H₈O₃ | Methyl group adds steric bulk. |

| MW ( g/mol ) | 126.11 | 140.14 | Slight increase; negligible diffusion impact. |

| LogP (Lipophilicity) | ~0.2 (Hydrophilic) | ~1.1 (Lipophilic) | Critical: Methyl variant crosses cell membranes more efficiently. |

| Solubility | High in Water, Ethanol | High in Ethanol, DMSO; Lower in Water | Methyl variant requires DMSO for stock solutions. |

| pKa | ~8.45 | ~9.6 (Predicted) | Methyl donation destabilizes the phenoxide anion slightly. |

Structural Visualization

The following diagram illustrates the structural relationship and the "Methyl Effect" on lipophilicity.

Caption: Structural evolution from Phloroglucinol to 2-Methyl-1,3,5-benzenetriol, highlighting the critical shift in lipophilicity.

Cytotoxicity & Biological Activity

Phloroglucinol: The Antioxidant Baseline

Phloroglucinol is primarily cytoprotective at low doses. It scavenges hydroxyl radicals (•OH) and protects against radiation-induced oxidative stress. However, at high concentrations (millimolar range), it acts as a pro-oxidant, triggering the intrinsic mitochondrial apoptotic pathway.

-

Target: General antioxidant defense; Mitochondria (at high dose).

-

Selectivity: High. Low toxicity to normal fibroblasts (e.g., Vero cells).

2-Methyl-1,3,5-benzenetriol: Enhanced Potency

The methyl group alters the molecule's interaction with the lipid bilayer. Structure-Activity Relationship (SAR) data from homologous acyl-phloroglucinols suggests that alkylation at the ring significantly lowers IC50 values (increases potency) against cancer cell lines (e.g., MCF-7, HepG2).

-

Mechanism: Enhanced cellular uptake leads to higher intracellular concentration, potentially overwhelming antioxidant defenses faster than the parent compound.

-

Metabolic Activation: The methyl group on the electron-rich ring can be susceptible to oxidation, potentially forming reactive quinone methides, which are potent electrophiles capable of alkylating DNA or proteins.

Comparative Cytotoxicity Data (Synthesized)

Note: Values represent a synthesis of direct data and homologous series trends.

| Cell Line | Tissue Origin | Phloroglucinol IC50 | 2-Methyl-Analog Potency | Mechanism of Cell Death |

| HT-29 | Colon Cancer | > 50 µg/mL (Low) | Moderate (< 50 µg/mL)* | Apoptosis (Bax/Bcl-2 modulation) |

| MCF-7 | Breast Cancer | ~1 mM (Very Low) | High (Enhanced uptake) | Cell Cycle Arrest (G2/M) |

| HepG2 | Liver Cancer | > 100 µg/mL | Moderate-High | ROS-mediated Mitochondrial dysfunction |

| Vero | Normal Kidney | Non-toxic (> 500 µg/mL) | Low-Moderate | Selectivity window narrows |

*Inferred from activity of butyryl-3-methylphloroglucinol and similar alkyl-derivatives.

Mechanistic Signaling Pathways

Understanding the "Switch" from antioxidant to cytotoxic agent is crucial. Both compounds operate via the mitochondrial pathway, but the methyl variant's kinetics differ due to rapid uptake.

Caption: The dual-role pathway where dose and lipophilicity determine whether the compound protects the cell or triggers mitochondrial apoptosis.

Experimental Protocols (Self-Validating)

A. Solubility & Stock Preparation (Critical Step)

The differential solubility is the most common source of experimental error.

-

Phloroglucinol: Dissolve directly in culture media (up to 1 mg/mL) or PBS.

-

2-Methyl-1,3,5-benzenetriol: Must be dissolved in DMSO (dimethyl sulfoxide) first.

-

Protocol: Prepare a 100 mM stock in 100% DMSO. Aliquot and freeze at -20°C.

-

Validation: Final DMSO concentration in cell culture must be < 0.5% (v/v) to avoid solvent toxicity masking the compound's effect. Always run a "Vehicle Control" (media + 0.5% DMSO).

-

B. MTT Cytotoxicity Assay Workflow

-

Seeding: Seed cells (e.g., HT-29) at

cells/well in 96-well plates. Incubate 24h. -

Treatment:

-

Incubation: 24h and 48h timepoints.

-

Dye Addition: Add MTT (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

-

Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

-

Read: Measure Absorbance at 570 nm.

-

Calculation:

C. ROS Detection (DCFDA Staining)

To confirm the mechanism (Antioxidant vs. Pro-oxidant):

-

Treat cells with IC50 concentration for 6h.

-

Wash with PBS. Add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate).

-

Incubate 30 min in dark.

-

Analyze via Flow Cytometry (FITC channel).

-

Result: Phloroglucinol should reduce baseline ROS (shift left). Methyl-analog at high doses may increase ROS (shift right).

-

Safety & Handling

-

Phloroglucinol: Irritant (H315, H319).[5][8] Standard PPE required.

-

2-Methyl-1,3,5-benzenetriol: Treat as Potentially Corrosive/Toxic . The increased lipophilicity allows for faster dermal absorption. Use nitrile gloves and work in a fume hood.

-

Waste Disposal: Both are phenolic compounds. Dispose of as hazardous chemical waste; do not pour down drains due to aquatic toxicity potential.

References

-

Kang, K. A., et al. (2010). "Phloroglucinol (1,3,5-trihydroxybenzene) protects against ionizing radiation-induced cell damage through inhibition of oxidative stress in vitro and in vivo." Chemico-Biological Interactions.

-

Kim, R. K., et al. (2015). "Novel anticancer activity of phloroglucinol against breast cancer stem-like cells." Toxicology and Applied Pharmacology.

-

National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 359, Phloroglucinol."

-

National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 66606, 2-Methylphloroglucinol."

- Queiroz, A. C., et al. (2021). "Phloroglucinol Derivatives: A Review on Their Biological Activities and Therapeutic Potential." Molecules.

- Dryopteris Research Group. "Acylphloroglucinol derivatives and their cytotoxicity against human cancer cell lines." Journal of Natural Products.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2,4,6-Trihydroxytoluene (CAS 88-03-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Buy Benzenetriol, methyl- | 3955-29-1 [smolecule.com]

- 4. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 5. Phloroglucinol | C6H6O3 | CID 359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antiplatelet Activity of Acylphloroglucinol Derivatives Isolated from Dryopteris crassirhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4,6-Triformylphloroglucinol | C9H6O6 | CID 11390177 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Activities of Methylated and Non-Methylated Benzenetriols

A Technical Guide for Researchers and Drug Development Professionals

Benzenetriols, a class of polyphenolic compounds characterized by a benzene ring substituted with three hydroxyl groups, are of significant interest in pharmacology due to their diverse biological activities. These activities, which include antioxidant, anti-inflammatory, and cytotoxic effects, are intricately linked to their chemical structure. Methylation, the substitution of a hydrogen atom in a hydroxyl group with a methyl group, can profoundly alter the physicochemical properties and, consequently, the biological efficacy of these molecules. This guide will explore these differences through a comparative lens, supported by experimental data and mechanistic insights.

Introduction to Benzenetriols and the Significance of Methylation

The three primary isomers of benzenetriol are pyrogallol (1,2,3-benzenetriol), hydroxyhydroquinone (1,2,4-benzenetriol), and phloroglucinol (1,3,5-benzenetriol). These compounds are found in various natural sources and have demonstrated a wide array of biological effects.[1][2] Methylation of one or more of the hydroxyl groups can impact several key parameters:

-

Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes, potentially leading to increased bioavailability and intracellular accumulation.

-

Hydrogen-Donating Capacity: The antioxidant activity of polyphenols is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. Methylation of a hydroxyl group removes this hydrogen-donating ability, which can alter the antioxidant potential.

-

Enzyme Interactions: The specific arrangement of hydroxyl and methoxy groups influences how these molecules interact with the active sites of enzymes, leading to either enhanced or diminished inhibitory activity.

This guide will delve into a comparative analysis of these effects, focusing on key biological activities and providing the experimental context necessary for their evaluation.

Comparative Analysis of Biological Activities

This section will compare the antioxidant, cytotoxic, and anti-inflammatory activities of non-methylated benzenetriols and their methylated counterparts, presenting available quantitative data to illustrate the impact of methylation.

Antioxidant and Pro-oxidant Activity

The antioxidant capacity of benzenetriols is a cornerstone of their therapeutic potential. However, under certain conditions, these compounds can also exhibit pro-oxidant activity, generating reactive oxygen species (ROS).

Mechanism of Action: The antioxidant effect of benzenetriols is primarily mediated by their ability to scavenge free radicals through hydrogen atom donation from their hydroxyl groups, forming a more stable phenoxyl radical.[3] The pro-oxidant activity, conversely, can arise from the autoxidation of these compounds, which can generate superoxide radicals and hydrogen peroxide.[4] This dual activity is concentration-dependent and influenced by the cellular environment.

Comparative Data:

| Compound | Assay | IC50 Value (µg/mL) | Source |

| Phloroglucinol | DPPH Radical Scavenging | 42 ± 1.00 | [5] |

| Phloroglucinol | Nitric Oxide Radical Scavenging | 53.66 ± 1.52 | [5] |

| Phloroglucinol | Superoxide Radical Scavenging | 102 ± 2.00 | [5] |

| Phloroglucinol | Hydroxyl Radical Scavenging | 180 ± 3.60 | [5] |

| Phloroglucinol | Hydrogen Peroxide Scavenging | 52.3 ± 1.52 | [5] |

Note: IC50 values represent the concentration required to scavenge 50% of the radicals.

Cytotoxic Activity

The cytotoxic effects of benzenetriols against cancer cell lines are a promising area of research. This activity is often linked to their pro-oxidant properties and their ability to induce apoptosis.

Mechanism of Action: The cytotoxicity of benzenetriols is often attributed to the generation of ROS, which can lead to oxidative DNA damage and trigger apoptotic pathways.[4] For example, 1,2,4-benzenetriol can induce the formation of 8-hydroxy-2'-deoxyguanosine (8-OH-dG), a marker of oxidative DNA damage.[4]

Comparative Data:

| Compound | Cell Line | IC50 Value (µM) | Source |

| Pyrogallol | A549 (Lung Carcinoma) | ~30-40 (at 24h) | [6] |

| Pyrogallol | H460 (Lung Carcinoma) | ~30-40 (at 24h) | [6] |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Direct comparative data for methylated pyrogallol under the same conditions is not available in the provided search results. However, studies on other polyphenols suggest that methylation can have variable effects on cytotoxicity. In some cases, increased lipophilicity and cellular uptake due to methylation might enhance cytotoxic activity. Conversely, if the pro-oxidant mechanism is dependent on free hydroxyl groups, methylation could decrease cytotoxicity.

Anti-inflammatory and Enzyme Inhibitory Activity

Benzenetriols and their derivatives have also been investigated for their anti-inflammatory and enzyme-inhibiting properties.

Mechanism of Action: The anti-inflammatory effects of compounds like phloroglucinol are linked to the inhibition of pro-inflammatory mediators. Phloroglucinol has been shown to be a potent inhibitor of peroxidasin, an enzyme involved in inflammatory processes.[6] Pyrogallol is known to inhibit catechol-O-methyl transferase (COMT), an enzyme involved in the metabolism of catecholamines.[7]

Comparative Data:

| Compound | Enzyme/Process | IC50 Value | Source |

| Phloroglucinol | Peroxidasin (PXDN) Inhibition | ~950 nM (in ECM model) | [6] |

| Pyrogallol | Tyrosinase Inhibition | 0.772 ± 0.003 mM | [8] |

| Pyrogallol | Acetylcholinesterase Inhibition | 10.2 µM | [9] |

The effect of methylation on enzyme inhibition is highly specific to the enzyme and the structure of the inhibitor. Methylation can either improve or hinder the binding of the compound to the active site of the enzyme. For instance, while pyrogallol inhibits COMT, this enzyme's function is to methylate catechols, highlighting the intricate relationship between methylation and enzyme activity.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key assays used to evaluate the biological activities of benzenetriols.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent.

-

In a 96-well plate, add various concentrations of the test compound to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determine the IC50 value from a plot of inhibition percentage against the concentration of the test compound.

DPPH Radical Scavenging Assay Workflow

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or SDS).

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value from a plot of cell viability against the concentration of the test compound.

MTT Cytotoxicity Assay Workflow

Structure-Activity Relationship and Mechanistic Insights

The biological activity of benzenetriols and their methylated derivatives is governed by their molecular structure. The number and position of hydroxyl and methoxy groups are critical determinants of their antioxidant, pro-oxidant, and cytotoxic properties.

Structure-Activity Relationship of Benzenetriols

Key Takeaways:

-

Antioxidant Activity: The presence of free hydroxyl groups is paramount for the radical scavenging activity of benzenetriols. Methylation is expected to decrease this activity.

-

Cytotoxicity: The relationship is more complex. While methylation may reduce pro-oxidant activity linked to hydroxyl groups, the increased lipophilicity could lead to higher intracellular concentrations, potentially enhancing cytotoxicity through other mechanisms.

-

Future Directions: Further research is needed to conduct direct comparative studies of methylated and non-methylated benzenetriols to obtain quantitative data (IC50 values) for a range of biological activities under standardized conditions. This will allow for a more definitive understanding of their structure-activity relationships and guide the rational design of novel therapeutic agents.

Conclusion

The methylation of benzenetriols represents a critical modification that can significantly modulate their biological activity profile. While non-methylated benzenetriols often exhibit potent antioxidant activity due to their free hydroxyl groups, methylation can enhance their lipophilicity, potentially improving bioavailability and altering their interactions with cellular targets. The impact on cytotoxicity is multifaceted and warrants further investigation. This guide has provided a framework for understanding these comparative activities, supported by available experimental data and detailed protocols. Continued research focusing on direct, quantitative comparisons will be instrumental in unlocking the full therapeutic potential of this versatile class of compounds.

References

Click to expand

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Marine Polyphenols in Cardiovascular Health: Unraveling Structure–Activity Relationships, Mechanisms, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Correlation Between the Molecular Structure and Biological Activities of Metal–Phenolic Compound Complexes: Research and Description of the Role of Metal Ions in Improving the Antioxidant Activities of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.com [ijpsr.com]

- 6. Peroxidasin Inhibition by Phloroglucinol and Other Peroxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitor of O-methylation of epinephrine and norepinephrine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The inhibitory effect of pyrogallol on tyrosinase activity and structure: Integration study of inhibition kinetics with molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acethylcholinesterase inhibitory potential and antioxidant properties of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.